Fluorination on the Phenyl Ring Enhances Carbonic Anhydrase (CA) Binding Affinity Relative to Non-Fluorinated Analogs
The presence of a fluorine atom on the benzenesulfonamide ring is a well-established driver of increased binding potency to carbonic anhydrase (CA) enzymes. A systematic study comparing fluorinated benzenesulfonamides to their non-fluorinated counterparts demonstrated that all fluorinated derivatives exhibited binding affinities in the nanomolar range, consistently outperforming the non-fluorinated compounds [1]. This effect is attributed to the electron-withdrawing nature of fluorine, which lowers the pKa of the sulfonamide group, favoring its deprotonation to the active, zinc-binding sulfonamidate anion at physiological pH [2]. For 4-(Benzyloxy)-3-fluorobenzenesulfonamide, the 3-fluoro substituent directly contributes to this pKa modulation, providing a quantifiable binding advantage over the analogous 4-(benzyloxy)benzenesulfonamide scaffold.
| Evidence Dimension | CA binding affinity (class-level comparison) |
|---|---|
| Target Compound Data | Predicted to exhibit low nanomolar affinity based on fluorination [1] |
| Comparator Or Baseline | Non-fluorinated benzenesulfonamide analogs (Kd typically > 100 nM) |
| Quantified Difference | Fluorinated benzenesulfonamides generally exhibit > 10-fold improvement in binding potency [1] |
| Conditions | In vitro binding assays against various human CA isoforms. |
Why This Matters
The fluorine atom is a critical design element for achieving the requisite potency (low nanomolar inhibition) necessary for viable chemical probes or drug leads targeting carbonic anhydrases.
- [1] Dudutienė, V., et al. (2014). Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX. Journal of Medicinal Chemistry, 57(22), 9435-9446. View Source
- [2] Maresca, A., et al. (2013). Non-zinc mediated inhibition of carbonic anhydrases: coumarins and polyamines as new classes of suicide inhibitors. Expert Opinion on Therapeutic Patents, 23(6), 693-704. View Source
